molecular formula C9H14N2O B15291198 4-(5-Methylfuran-2-yl)pyrrolidin-3-amine

4-(5-Methylfuran-2-yl)pyrrolidin-3-amine

Cat. No.: B15291198
M. Wt: 166.22 g/mol
InChI Key: WCMNBISCKXRCMX-UHFFFAOYSA-N
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Description

4-(5-Methylfuran-2-yl)pyrrolidin-3-amine is a heterocyclic compound that features a pyrrolidine ring substituted with a 5-methylfuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylfuran-2-yl)pyrrolidin-3-amine typically involves the formation of the pyrrolidine ring followed by the introduction of the 5-methylfuran group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-substituted piperidines can lead to the formation of pyrrolidin-2-ones, which can then be further functionalized to introduce the 5-methylfuran group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylfuran-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring or the furan moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolidin-2-ones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-(5-Methylfuran-2-yl)pyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Methylfuran-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the furan moiety can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and furan-substituted heterocycles, such as:

  • Pyrrolidine-2-one
  • 5-Methylfuran-2-carboxylic acid
  • 3-(5-Methylfuran-2-yl)pyrrolidine

Uniqueness

4-(5-Methylfuran-2-yl)pyrrolidin-3-amine is unique due to the specific combination of the pyrrolidine ring and the 5-methylfuran group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

4-(5-methylfuran-2-yl)pyrrolidin-3-amine

InChI

InChI=1S/C9H14N2O/c1-6-2-3-9(12-6)7-4-11-5-8(7)10/h2-3,7-8,11H,4-5,10H2,1H3

InChI Key

WCMNBISCKXRCMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2CNCC2N

Origin of Product

United States

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